molecular formula C9H17FN2O B1415805 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one CAS No. 2003829-56-7

4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one

Cat. No. B1415805
CAS RN: 2003829-56-7
M. Wt: 188.24 g/mol
InChI Key: VPURCRZXWNOZDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one consists of a central butanone (4-butanone) backbone with an amino group (NH2) attached at position 4 and a fluoropiperidine ring (C5H8NF) at position 1. The fluorine atom in the piperidine ring contributes to its unique properties .

Scientific Research Applications

1. Medicinal Chemistry and Drug Development

Research has explored the structural modifications of compounds related to 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one, contributing to the development of new antipsychotic agents. For instance, studies on SYA 013, a homopiperazine analog of haloperidol, have advanced understanding of the effects of structural modifications on binding affinity at dopamine and serotonin receptor subtypes (Peprah et al., 2012). Similarly, research on sigma-2 ligands, which include analogs of SYA 013, shows potential in inhibiting cancer cell lines, indicating possible applications in cancer therapy (Asong et al., 2019).

2. Microbial Production for Biopolymers

A groundbreaking application involves the fermentative production of 4AB (4-Amino-1-butanol), which is a precursor for biodegradable polymers and drug intermediates. This was achieved by genetically engineered Corynebacterium glutamicum, illustrating the compound's relevance in renewable resource-based bioproduction (Prabowo et al., 2020).

3. Pharmaceutical Co-crystal Development

Research has also focused on the development of pharmaceutical co-crystals, which can enhance the physicochemical properties of drugs. For instance, studies on voriconazole, related to the compound , demonstrate the potential for improving drug solubility and bioavailability (Kumar et al., 2014).

4. Fluorinated Amino Acids in Protein Engineering

4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one's relation to fluorinated amino acids highlights their increasing importance in protein engineering. These compounds, due to the unique properties of the fluorine atom, are valuable in creating fluorinated protein variants with altered stability, activity, and fluorescence characteristics (Odar et al., 2015).

Safety and Hazards

  • Reproductive Toxicity : The compound is identified as a substance of very high concern due to its toxic effects on reproduction .

properties

IUPAC Name

4-amino-1-(4-fluoropiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O/c10-8-3-6-12(7-4-8)9(13)2-1-5-11/h8H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPURCRZXWNOZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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